N-(3-{[(2E)-2-(2,4-dimethoxybenzylidene)hydrazino]carbonyl}phenyl)acetamide
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Overview
Description
N-(3-{[(2E)-2-(2,4-dimethoxybenzylidene)hydrazino]carbonyl}phenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a hydrazone linkage and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(2E)-2-(2,4-dimethoxybenzylidene)hydrazino]carbonyl}phenyl)acetamide typically involves the condensation of 2,4-dimethoxybenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with 3-isocyanatophenylacetamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[(2E)-2-(2,4-dimethoxybenzylidene)hydrazino]carbonyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
N-(3-{[(2E)-2-(2,4-dimethoxybenzylidene)hydrazino]carbonyl}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of N-(3-{[(2E)-2-(2,4-dimethoxybenzylidene)hydrazino]carbonyl}phenyl)acetamide involves its interaction with specific molecular targets. The hydrazone linkage allows it to form stable complexes with metal ions, which can be crucial in its biological activity. Additionally, the compound may interact with cellular proteins and enzymes, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-{[(2E)-2-(2,4-dimethoxybenzylidene)hydrazino]carbonyl}phenyl)acetamide
- This compound derivatives
- Other hydrazone-based compounds
Uniqueness
This compound is unique due to its specific hydrazone linkage and phenylacetamide moiety, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential biological activity make it a compound of significant interest in various research fields.
Properties
Molecular Formula |
C18H19N3O4 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
3-acetamido-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C18H19N3O4/c1-12(22)20-15-6-4-5-13(9-15)18(23)21-19-11-14-7-8-16(24-2)10-17(14)25-3/h4-11H,1-3H3,(H,20,22)(H,21,23)/b19-11+ |
InChI Key |
REZZDCUCUUXDRH-YBFXNURJSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)N/N=C/C2=C(C=C(C=C2)OC)OC |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)NN=CC2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
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